(S)-2-Amino-4-boronobutanoic acid

GGT1 inhibition Enzyme kinetics Transition-state analog

Studying glutathione metabolism? Pan-glutamine inhibitors like DON cause cytotoxicity by blocking multiple enzymes, confounding results. (S)-2-Amino-4-boronobutanoic acid (l-ABBA) is the highest-affinity reversible GGT1 inhibitor available, delivering clean, specific target engagement: • Ki = 17 nM against human GGT1 - ~10,000-fold more potent than GGsTop (Ki = 170 µM) • Reversible boronate mechanism avoids DON-like cytotoxicity; defined (S)-chirality ensures precise active-site binding • In vivo validated: reduces plasma cystine by ~75% at 0.3 mg/dose in rodent models Shipped with full analytical documentation (HPLC, NMR) for experimental reproducibility.

Molecular Formula C4H10BNO4
Molecular Weight 146.94 g/mol
CAS No. 334700-46-8
Cat. No. B11923616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-4-boronobutanoic acid
CAS334700-46-8
Molecular FormulaC4H10BNO4
Molecular Weight146.94 g/mol
Structural Identifiers
SMILESB(CCC(C(=O)O)N)(O)O
InChIInChI=1S/C4H10BNO4/c6-3(4(7)8)1-2-5(9)10/h3,9-10H,1-2,6H2,(H,7,8)/t3-/m0/s1
InChIKeyKSYFGBKMRXVJSG-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

l-ABBA Overview


(S)-2-Amino-4-boronobutanoic acid (l-ABBA), CAS 334700-46-8, is a chiral boron-containing amino acid that functions as a structural analog of glutamate. It is characterized by the presence of a boronic acid group (B(OH)₂) on the butanoic acid backbone, which is critical for its interaction with enzyme active sites, particularly gamma-glutamyl transpeptidase (GGT1) [1]. Its molecular formula is C₄H₁₀BNO₄, with a molecular weight of 146.94 g/mol [2]. The compound is primarily utilized in biochemical and pharmacological research as a high-affinity, transition-state analog inhibitor of GGT1, an enzyme pivotal in glutathione metabolism and cysteine homeostasis [3].

Why l-ABBA Cannot Be Generically Substituted


Generic substitution of (S)-2-Amino-4-boronobutanoic acid with other GGT1 inhibitors or boronate-containing amino acids is not scientifically valid due to its unique combination of sub-nanomolar potency, defined chiral and spatial requirements, and demonstrated in vivo efficacy. l-ABBA exhibits a Ki of 17 nM against human GGT1, which is approximately 10,000-fold more potent than the clinically-tolerated inhibitor GGsTop (Ki = 170 µM) [1]. Furthermore, structure-activity relationship (SAR) studies confirm that subtle modifications to the l-ABBA scaffold, such as the addition of an α-alkyl group, abolish its high-affinity inhibition [2]. This evidence demonstrates that in-class compounds cannot simply be interchanged for applications demanding high-fidelity target engagement, whether in biochemical assays or in vivo models of glutathione metabolism.

Quantitative Evidence Guide for l-ABBA


GGT1 Potency Compared to GGsTop and OU749

l-ABBA exhibits a 10,000-fold higher potency for inhibiting human GGT1 than the clinically-used inhibitor GGsTop and is 1,035-fold more potent than the species-specific inhibitor OU749 [1]. This quantifies the critical importance of the boronate group in transition-state mimicry and establishes l-ABBA as the highest-affinity small-molecule GGT1 inhibitor characterized to date [2].

GGT1 inhibition Enzyme kinetics Transition-state analog

Mechanism-Based Selectivity Over DON

Unlike the glutamate analog 6-diazo-5-oxo-L-norleucine (DON), which is an irreversible inhibitor of GGT1 but also inhibits many essential glutamine-metabolizing enzymes, l-ABBA functions as a stable, reversible, and high-affinity transition-state analog inhibitor that does not exhibit the broad cytotoxic profile of DON [1]. While DON's promiscuous activity renders it unsuitable for in vivo GGT1 studies, l-ABBA's mechanism is specifically tailored to the active site geometry of GGT1, as validated by high-resolution co-crystal structures [2].

Target selectivity Mechanism of action GGT1

In Vivo Cystine Reduction

In a direct in vivo study, intraperitoneal administration of l-ABBA in mice led to a significant, time- and dose-dependent reduction in total plasma cystine levels, achieving up to a ∼75% decrease at a dose of 0.3 mg/dose [1]. This effect, which is not demonstrated for comparators like GGsTop in the same model, is a direct consequence of potent GGT1 inhibition, preventing the cleavage of glutathione and subsequent release of cysteine. This provides a direct link between biochemical potency and a measurable, systemic pharmacodynamic effect.

In vivo pharmacology Glutathione metabolism Cysteine homeostasis

High-Resolution Co-Crystal Structure

The high-resolution (1.42 Å) co-crystal structure of l-ABBA bound to the active site of human GGT1 (PDB ID: 7LD9) provides atomic-level detail on the critical binding interactions, including coordination of the boronic acid group to the catalytic threonine and hydrogen-bonding networks that mimic the tetrahedral transition state [1]. This structural information, which is not available at comparable resolution for other boronate inhibitors like GGsTop, reveals the precise molecular basis for l-ABBA's exceptional potency and enables rational design of second-generation analogs [2].

Structural biology X-ray crystallography Drug design

l-ABBA Application Scenarios


GGT1 Inhibition in Biochemical Assays

Researchers performing enzymatic assays to study GGT1 kinetics or screen for novel modulators should select (S)-2-Amino-4-boronobutanoic acid for its unparalleled potency (Ki = 17 nM) [1]. This ensures complete enzyme inhibition at low concentrations, minimizing off-target effects and providing a robust positive control that is orders of magnitude more effective than alternative inhibitors like GGsTop (Ki = 170 µM) [1].

In Vivo Models for Glutathione Homeostasis

For in vivo studies in rodents or other models, l-ABBA is the tool compound of choice for investigating the systemic consequences of GGT1 inhibition. Its demonstrated efficacy in reducing plasma cystine levels by ∼75% at a 0.3 mg dose validates its ability to engage the target in a complex organism [2]. This makes it ideal for studying the role of the gamma-glutamyl cycle in cancer cell resistance, oxidative stress, and related pathologies.

Structure-Based Design of GGT1 Inhibitors

Computational chemists and structural biologists requiring a validated template for docking, molecular dynamics, or pharmacophore modeling should utilize the high-resolution co-crystal structure of l-ABBA with human GGT1 (PDB: 7LD9, 1.42 Å) [3]. This provides atomic-level insight into the binding mode of the boronate warhead, enabling the rational design of novel, potent GGT1 inhibitors and providing a benchmark for validating in silico models.

Selective GGT1 Inhibition with Clean Cytotoxicity Profile

Investigators studying GGT1's specific role in cellular physiology should select l-ABBA over the pan-glutamine antagonist DON. While DON is an irreversible inhibitor of GGT1, its concomitant inhibition of multiple essential glutamine-metabolizing enzymes leads to significant cytotoxicity and confounds results [4]. l-ABBA's defined, reversible mechanism provides a clean, specific tool for dissecting GGT1-dependent pathways without inducing widespread metabolic stress [1].

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